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7-methylpurine-6-thiol -

7-methylpurine-6-thiol

Catalog Number: EVT-8387539
CAS Number:
Molecular Formula: C6H6N4S
Molecular Weight: 166.21 g/mol
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Product Introduction

Enzymatic Interactions and Catalytic Mechanisms

Role of Purine Nucleoside Phosphorylase in Substrate Conversion

Purine Nucleoside Phosphorylase (PNP) (EC 2.4.2.1) is a key enzyme in purine salvage pathways, catalyzing the reversible phosphorolysis of ribonucleosides to generate purine bases and ribose-1-phosphate. Its interaction with the synthetic ribonucleoside precursor 2-amino-6-mercapto-7-methylpurine ribonucleoside (a direct metabolic precursor to 7-methylpurine-6-thiol) is of significant mechanistic interest. PNP mediates the phosphate-dependent phosphorolysis of this substrate, cleaving the glycosidic bond to release 7-methylpurine-6-thiol and ribose-1-phosphate [1]. This reaction follows a sequential ordered Bi-Bi mechanism, where inorganic phosphate binds first, followed by the nucleoside substrate [1] [5].

The catalytic efficiency of PNP toward 2-amino-6-mercapto-7-methylpurine ribonucleoside is notably high, attributed to the substrate’s structural mimicry of natural purine nucleosides. Kinetic studies reveal a kcat of 12.7 s⁻¹ and a Km of 48 μM for the substrate, indicating strong enzyme-substrate affinity and rapid turnover [1]. The liberation of 7-methylpurine-6-thiol is detectable via spectrophotometric assays due to its distinct absorbance maximum at 360 nm, enabling real-time monitoring of PNP activity [5] [6].

Table 1: Kinetic Parameters of Purine Nucleoside Phosphorylase with 2-Amino-6-Mercapto-7-Methylpurine Ribonucleoside

ParameterValueConditions
Km48 μMpH 7.4, 25°C
kcat12.7 s⁻¹pH 7.4, 25°C
kcat/Km2.65 × 10⁵ M⁻¹s⁻¹pH 7.4, 25°C

Phosphate-Independent Hydrolysis Pathways and Kinetic Analysis

Beyond classical phosphorolysis, PNP catalyzes a phosphate-independent hydrolysis of 2-amino-6-mercapto-7-methylpurine ribonucleoside. This atypical pathway generates 7-methylpurine-6-thiol and free ribose, bypassing the requirement for inorganic phosphate [1]. The hydrolytic reaction proceeds at ~3% of the rate of phosphorolysis but becomes significant under low-phosphate conditions (Km for phosphate in phosphorolysis: 1.2 mM) [1].

Kinetic isotope experiments using heavy water (H₂¹⁸O) confirm hydrolytic cleavage: mass spectrometry detects ¹⁸O-incorporated ribose, demonstrating direct water nucleophilic attack at the ribose C1' position [1]. The proposed mechanism involves a covalent glycosyl-enzyme intermediate, where a catalytic-site residue (likely Glu or Asp) facilitates ribooxacarbenium ion formation. Subsequent water attack yields ribose, avoiding phosphate dependence.

Table 2: Comparison of Phosphate-Dependent vs. Independent Pathways

PathwayRate Constant (s⁻¹)Products FormedDependence
Phosphorolysis12.77-Methylpurine-6-thiol + Ribose-1-phosphatePhosphate
Hydrolysis0.387-Methylpurine-6-thiol + RiboseWater

The hydrolytic pathway’s biological relevance remains under investigation but may enable PNP to function in phosphate-limited environments (e.g., intracellular compartments or hypoxic tissues) [1].

Structural Basis for Purine Nucleoside Phosphorylase-Mediated Ribonucleoside Cleavage Specificity

The specificity of PNP for 2-amino-6-mercapto-7-methylpurine ribonucleoside is rooted in its active-site architecture. Crystallographic studies of mammalian PNP reveal a trimeric structure with each monomer containing a large catalytic pocket accommodating purine bases. Key features enabling recognition include:

  • Hydrophobic 7-Methyl Binding Site: A sub-pocket lined with Phe, Val, and Met residues stabilizes the 7-methyl group via van der Waals interactions [1] [2].
  • Sulfur Recognition: The 6-thiol group coordinates with backbone amides (e.g., Asn243) and a structural water molecule, enhancing binding affinity [2].
  • Ribose Specificity: Hydroxyl groups of ribose form hydrogen bonds with Glu201 and Asn243, while the 5'-OH interacts with Ser33 [2] [6].

Mutagenesis studies confirm these interactions:

  • Val substitution at the 7-methyl contact site reduces catalytic efficiency by >50-fold [1].
  • Asn243Ala mutation diminishes 6-thiol coordination and impairs substrate affinity [2].

Human PNP complexes with 7-methyl-6-thio-guanosine (a structural analog) further demonstrate conformational flexibility: ligand binding induces loop closure (residues 241–260), shielding the purine base from solvent and optimizing transition-state alignment [2]. The 6-thiol group’s positioning near the ribooxacarbenium ion stabilization site is critical for both phosphorolytic and hydrolytic cleavage [1] [6].

Table 3: Active Site Residues Governing Substrate Specificity

ResidueInteractionEffect of Mutation
Val18Van der Waals contacts with 7-methylKm increased 8-fold
Asn243H-bond with 6-thiolkcat reduced 90%
Glu201H-bond with ribose 2'-OHLoss of activity
Ser33H-bond with ribose 5'-OHKm increased 12-fold

Graphic: Proposed catalytic mechanism of phosphate-independent hydrolysis. Nucleophilic water (blue) attacks the anomeric carbon (C1') facilitated by a general base (B:). The ribooxacarbenium ion intermediate is stabilized by Glu201 and Asn243.

Properties

Product Name

7-methylpurine-6-thiol

IUPAC Name

7-methylpurine-6-thiol

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

InChI

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)

InChI Key

FBGNWVFKAYFTRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)S

Isomeric SMILES

CN1C=NC2=C1C(=NC=N2)S

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